![molecular formula C10H20O3SSi B14227428 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione CAS No. 830319-29-4](/img/structure/B14227428.png)
4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a dioxolane ring, which is further connected to a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable dioxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various functionalized derivatives depending on the substituent introduced.
科学的研究の応用
4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes. The dioxolane and thione groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-isopropyl-4-methyl-3-vinylcyclopentanone
- 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-isopropyl-4-methyl-2-cyclopenten-1-one
- 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-diisopropoxy-4-(3-methoxy-1-cyclohexen-1-yl)-2-cyclobuten-1-one
Uniqueness
4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
830319-29-4 |
|---|---|
分子式 |
C10H20O3SSi |
分子量 |
248.42 g/mol |
IUPAC名 |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-dioxolane-2-thione |
InChI |
InChI=1S/C10H20O3SSi/c1-10(2,3)15(4,5)12-7-8-6-11-9(14)13-8/h8H,6-7H2,1-5H3 |
InChIキー |
DUFOMLHXZBMYOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1COC(=S)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
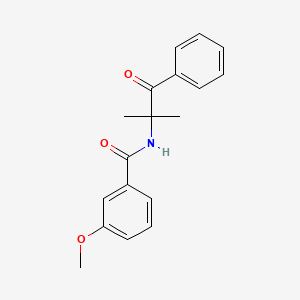
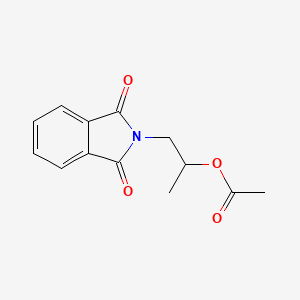

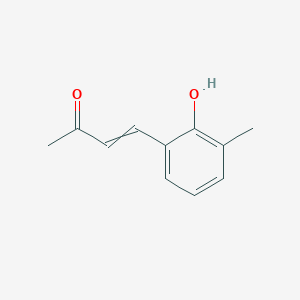
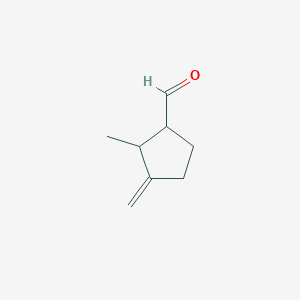
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
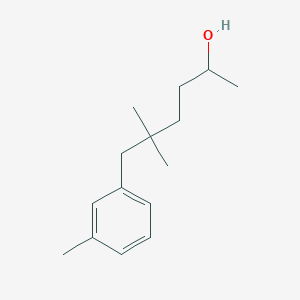



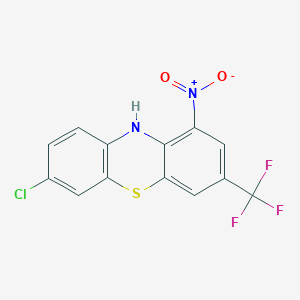
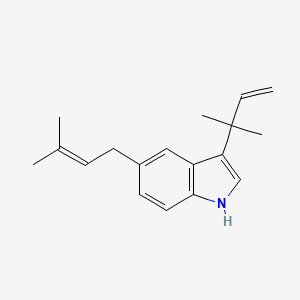
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
